1-(2-fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C9H17ClFN3 |
|---|---|
Molecular Weight |
221.70 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-(2-methylpropyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H16FN3.ClH/c1-8(2)5-11-9-6-12-13(7-9)4-3-10;/h6-8,11H,3-5H2,1-2H3;1H |
InChI Key |
MZGSJDKHPVKVSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CN(N=C1)CCF.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluoroethylamine and isobutylamine.
Formation of Pyrazole Ring: The pyrazole ring is formed by the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The fluoroethyl and isobutyl groups are introduced through substitution reactions, often using reagents like sodium azide and tosylates.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance yield and reduce production costs.
Chemical Reactions Analysis
1-(2-Fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Photodegradation: Exposure to UV light can lead to photodegradation, forming various degradation products depending on the concentration and conditions.
Common reagents used in these reactions include sodium azide, tosylates, hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The fluoroethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Table 1: Structural and Property Comparison of Pyrazole Derivatives
Key Observations:
In contrast, the 2,2-difluoroethyl analog () exhibits stronger electron-withdrawing effects, which may alter reactivity or metabolic pathways . The dihydrochloride salt form of the 3-methyl analog () suggests enhanced aqueous solubility compared to the free base .
The pyridin-3-yl substituent in ’s compound enables π-π stacking interactions, a feature absent in the target compound .
Similar methods may apply to the target compound’s synthesis .
Q & A
Advanced Research Question
- Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., bacterial enzymes like DNA gyrase) .
- DFT calculations : Analyze electronic effects of the fluoroethyl group (e.g., charge distribution, frontier molecular orbitals) to explain reactivity .
- QSAR modeling : Corrogate substituent bulkiness (e.g., isobutyl vs. methyl) with bioactivity data from analogs .
How should contradictory data from different studies on similar pyrazole amines be analyzed to resolve discrepancies in reported activities?
Advanced Research Question
Contradictions in bioactivity data may arise from:
- Assay variability : Differences in bacterial strains, growth media, or incubation times .
- Compound purity : Impurities >95% (by HPLC) are critical; re-test synthesized compounds with orthogonal methods (e.g., LC-MS) .
- Structural nuances : Subtle changes (e.g., fluorine position) drastically alter activity. Meta-analyses comparing substituent effects across studies are recommended .
What are the challenges in scaling up the synthesis of fluorinated pyrazole amines for preclinical studies, and how can they be addressed?
Advanced Research Question
Key challenges include:
- Fluorine handling : Moisture-sensitive intermediates require anhydrous conditions. Use Schlenk-line techniques for air-sensitive steps .
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .
- Byproduct formation : Monitor reaction progress via TLC or in-line IR to minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
